3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The resulting benzimidazole is then subjected to further functionalization to introduce the acetyl group and the piperidine ring.
The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione ring can be reduced to form hydroxyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the imidazolidine-2,4-dione ring can produce hydroxyl derivatives .
Scientific Research Applications
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The piperidine ring and imidazolidine-2,4-dione structure contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like omeprazole and albendazole, which have similar core structures but different functional groups.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Imidazolidine-2,4-dione derivatives: These include compounds like phenytoin and ethosuximide, which are used as anticonvulsants.
Uniqueness
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophores: the benzimidazole, piperidine, and imidazolidine-2,4-dione. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15-9-18-17(25)22(15)12-5-7-20(8-6-12)16(24)10-21-11-19-13-3-1-2-4-14(13)21/h1-4,11-12H,5-10H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCUZDHOHXTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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